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Introduction

Hydrazoic acid (HNs) is a highly reactive and versatile reagent in organic synthesis, enabling
the formation of carbon-nitrogen bonds and the introduction of nitrogen-containing functional
groups into organic molecules. Despite its hazardous nature, its unique reactivity has led to its
application in several important name reactions, most notably the Schmidt reaction and the
synthesis of tetrazoles. These reactions are valuable tools in medicinal chemistry and drug
development for the synthesis of amines, amides, lactams, and tetrazole-containing
compounds, which are prevalent in many biologically active molecules. This document provides
detailed application notes, experimental protocols, and safety considerations for the use of
hydrazoic acid in key organic transformations.

WARNING: Safety Precautions

Hydrazoic acid is a highly toxic, volatile, and explosive compound. It should be handled with
extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective
equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, must be worn
at all times. Hydrazoic acid is typically generated in situ from sodium azide and a strong acid
(e.g., sulfuric acid or hydrochloric acid) to avoid isolation and storage of the neat substance.
Sodium azide itself is also highly toxic. All reactions involving hydrazoic acid should be
conducted behind a blast shield. All glassware should be free of cracks and scratches. Metal
spatulas and other metal equipment should be avoided when handling azides as they can form
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shock-sensitive metal azides.[1] It is crucial to consult and adhere to all institutional safety
protocols before attempting any of the procedures outlined below.

. The Schmidt Reaction

The Schmidt reaction, discovered by Karl Friedrich Schmidt in 1924, is a versatile reaction
where hydrazoic acid reacts with a carbonyl compound (carboxylic acid, ketone, or aldehyde)
under acidic conditions to yield amines, amides, or nitriles, respectively, with the expulsion of
nitrogen gas.[2][3]

A. Schmidt Reaction of Carboxylic Acids to Amines

The Schmidt reaction of carboxylic acids provides a direct method for the synthesis of primary
amines with the loss of one carbon atom as carbon dioxide.[3][4][5] This reaction is
mechanistically related to the Curtius rearrangement but is performed in a one-pot procedure
from the carboxylic acid.[3]

Reaction Scheme:
R-COOH + HNs --(H*)--> R-NHz2 + N2 + CO2

Mechanism Workflow:

HNs R-NH:
Hydrazoic Acid - CO: Amine

R-N=C=0 +H20 R-NH-COOH
Rearrangement, - Nz Isocyanate Carbamic Acid |- _

o - ;*
Acyl Azide Intermediate |-
- ;§II]

Click to download full resolution via product page
Caption: Mechanism of the Schmidt reaction of carboxylic acids.

Quantitative Data:
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Carboxylic . Reaction .
. Product Amine . Yield (%) Reference
Acid Substrate Conditions
NaNs, H2SOa4, Org. Syn. Coll.
Benzoic Acid Aniline CHCIs, 50 °C, 80-86 Vol. 3, p.81
15h (1955)
4- NaNs, H2S0a, J. Am. Chem.
Methoxybenzoic p-Anisidine Benzene, 40-45 78 Soc. 1949, 71,
Acid °C 383-384
J. Org. Chem.
2-Nitrobenzoic ) N NaNs, H2S0a4,
2-Nitroaniline 75 1950, 15, 1058-
Acid CHCIs, 45-50 °C
1061
NaNs, H2SOa4, J. Am. Chem.
Cyclohexanecarb .
) ) Cyclohexylamine  CHCIs, 55 °C, 1 68 Soc. 1949, 71,
oxylic Acid
h 383-384

Experimental Protocol: Synthesis of Aniline from Benzoic Acid

e Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser, place a solution of 40 g (0.328 mole) of benzoic
acid in 150 mL of chloroform.

o Addition of Sulfuric Acid: Cool the solution in an ice bath and add 100 mL of concentrated
sulfuric acid dropwise with vigorous stirring.

o Addition of Sodium Azide: While maintaining the temperature at 40-45 °C, add 25.7 g (0.395
mole) of sodium azide in small portions over a period of 1 hour. Nitrogen evolution will be
vigorous.

o Reaction Completion: After the addition is complete, continue stirring for an additional 30
minutes at 50 °C.

o Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 400 g of crushed
ice.
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» Basification: Make the aqueous layer strongly alkaline (pH > 10) by the slow addition of a
cold 40% sodium hydroxide solution, while keeping the temperature below 15 °C.

o Extraction: Separate the chloroform layer and extract the aqueous layer with two 50-mL
portions of chloroform.

 Purification: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and
remove the chloroform by distillation. The crude aniline can be further purified by distillation
under reduced pressure.

B. Schmidt Reaction of Ketones to Amides

The Schmidt reaction of ketones results in the insertion of a nitrogen atom into a carbon-carbon
bond adjacent to the carbonyl group, forming an amide. For unsymmetrical ketones, the
regioselectivity of the migration of the alkyl or aryl group is an important consideration.[3][4]

Reaction Scheme:
R-CO-R' + HN3 --(H*)--> R-NH-CO-R' or R-CO-NH-R' + N2

Mechanism Workflow:

R-CO-NHR'
Amide

R-C(OH)(N2)}-R'
Azidohydrin Intermediate

Click to download full resolution via product page

Caption: Mechanism of the Schmidt reaction of ketones.

Quantitative Data:
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Ketone Product Reaction .
. . Total Yield (%) Reference
Substrate Amide(s) Conditions
NaNs, H2SOa4, Org. Syn. Coll.
Cyclohexanone Caprolactam Benzene, 50-60 75-80 Vol. 4, p.149
°C,3h (1963)
NaNs,
Acetanilide & N- ) 95 (ratio J. Org. Chem.
) Polyphosphoric
Acetophenone Methylbenzamid ) dependent on 1963, 28, 2081-
acid, 50-60 °C, .
e ) conditions) 2083
30 min
J. Am. Chem.
- NaNs, H2SOa4,
Benzophenone Benzanilide 98 Soc. 1949, 71,
Benzene, 50 °C
383-384
N-
. J. Org. Chem.
) Phenylpropiona NaNs, H2S0a4, )
Propiophenone ] 85 (mixture) 1963, 28, 2081-
mide & N- CHCIs, 40 °C
] 2083
Ethylbenzamide

Experimental Protocol: Synthesis of Caprolactam from Cyclohexanone

e Reaction Setup: In a 1-L three-necked flask fitted with a mechanical stirrer, a thermometer,

and a dropping funnel, place a mixture of 98 g (1.0 mole) of cyclohexanone and 200 mL of

benzene.

 Addition of Sulfuric Acid: Cool the mixture to 0-5 °C in an ice-salt bath and add 150 mL of
concentrated sulfuric acid dropwise with vigorous stirring, keeping the temperature below 10

°C.

o Addition of Sodium Azide: To the stirred solution, add 71.5 g (1.1 moles) of sodium azide in

small portions over 2-3 hours, maintaining the temperature between 50-60 °C.

o Reaction Completion: After the addition is complete, stir the mixture at 60 °C for an additional

hour.

o Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice.
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o Neutralization and Extraction: Separate the benzene layer. Neutralize the acidic aqueous
layer with concentrated ammonium hydroxide while cooling in an ice bath. Extract the
neutralized solution with three 100-mL portions of chloroform.

 Purification: Combine the benzene layer and the chloroform extracts, dry over anhydrous
magnesium sulfate, and remove the solvents by distillation. The crude caprolactam can be
purified by vacuum distillation or recrystallization from petroleum ether.

C. Schmidt Reaction of Aldehydes to Nitriles

The Schmidt reaction of aldehydes can yield either nitriles or formamides, depending on the
reaction conditions and the substrate. However, with the appropriate choice of reagents,
aldehydes can be selectively converted to nitriles in high yields.[6]

Reaction Scheme:
R-CHO + HNs --(H*)--> R-CN + N2 + H20

Mechanism Workflow:

HNs R-C=N
Hydrazoic Acid Rearrangement, - N2 Nitrile
R-CHO R-CH(OH)N3
Aldehyde Azidohydrin Intermediate

R-CH=0*H
Protonated Aldehyde

>;—;>

Click to download full resolution via product page

Caption: Mechanism of the Schmidt reaction of aldehydes to nitriles.

Quantitative Data:
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Aldehyde o Reaction )
Product Nitrile L Yield (%) Reference
Substrate Conditions
J. Org. Chem.
o NaNs, TfOH,
Benzaldehyde Benzonitrile ] 98 2012, 77, 5364-
CHsCN, rt, 2 min
5370
4- 4- J. Org. Chem.
o NaNs, TfOH,
Chlorobenzaldeh  Chlorobenzonitril ] 99 2012, 77, 5364-
CH3CN, rt, 2 min
yde e 5370
4- 4- J. Org. Chem.
_ NaNs, TfOH,
Methoxybenzald Methoxybenzonit ] 97 2012, 77, 5364-
] CHsCN, rt, 2 min
ehyde rile 5370
J. Org. Chem.
] ] o NaNs, TfOH,
Cinnamaldehyde  Cinnamonitrile 92 2012, 77, 5364-

CH3CN, rt, 5 min

5370

Experimental Protocol: Synthesis of Benzonitrile from Benzaldehyde

» Reaction Setup: To a stirred solution of benzaldehyde (1.0 mmol) in acetonitrile (5 mL) in a

round-bottom flask, add sodium azide (1.5 mmol).

» Acid Addition: Cool the mixture in an ice bath and add triflic acid (2.0 mmol) dropwise.

o Reaction: After the addition, remove the ice bath and stir the reaction mixture at room

temperature for 2 minutes.

o Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate
solution (10 mL).

o Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude benzonitrile can be purified by

flash column chromatography on silica gel.
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Il. Synthesis of Tetrazoles

Hydrazoic acid (or its conjugate base, the azide ion) undergoes a [3+2] cycloaddition reaction
with nitriles to form 5-substituted-1H-tetrazoles. Tetrazoles are important heterocyclic
compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Scheme:
R-CN + NaNs --(Catalyst, Solvent)--> 5-R-Tetrazole

Mechanism Workflow:

R-C=N
Nitrile \
’\: [3+2] Cycloaddition :‘/—> Tetrazolide Anion *H g 5-R-Tetrazole
- /
Azide lon

Click to download full resolution via product page
Caption: General workflow for tetrazole synthesis.

Quantitative Data:
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Nitrile Catalyst/Sol Temperatur _ ]
Time (h) Yield (%) Reference
Substrate vent e (°C)
J. Org.
o Chem. 2001,
Benzonitrile ZnBr2, H20 100 18 91
66, 7945-
7950
J. Org.
Chem. 2001,
Acetonitrile ZnBrz, H20 100 24 85
66, 7945-
7950
J. Org.
4- g
Chem. 2001,
Chlorobenzo ZnBrz2, H20 100 12 94
o 66, 7945-
nitrile
7950
J. Org.
) o 170 (sealed Chem. 2001,
Pivalonitrile ZnBr2, H20 48 88
tube) 66, 7945-
7950

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
benzonitrile (10.3 g, 0.1 mol), sodium azide (7.8 g, 0.12 mol), and zinc bromide (22.5 g, 0.1
mol) in 100 mL of water.

o Reaction: Heat the mixture to reflux with vigorous stirring for 18 hours.

o Work-up: Cool the reaction mixture to room temperature and acidify to pH 1 with
concentrated hydrochloric acid.

« Isolation: The product will precipitate out of solution. Collect the solid by vacuum filtration and
wash with cold water.
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 Purification: The crude 5-phenyl-1H-tetrazole can be purified by recrystallization from
ethanol/water.

Conclusion

Hydrazoic acid, despite its hazardous properties, remains a valuable reagent in organic
synthesis for the construction of key nitrogen-containing functionalities. The Schmidt reaction
provides a direct route to amines and amides from carboxylic acids and ketones, respectively,
while its application to aldehydes offers an efficient synthesis of nitriles. Furthermore, the
cycloaddition of azides with nitriles is a robust method for the synthesis of tetrazoles, which are
important scaffolds in drug discovery. The protocols provided herein offer a starting point for
researchers to utilize these powerful transformations, with the critical caveat that all necessary
safety precautions must be rigorously implemented. The use of modern techniques, such as
continuous flow chemistry, can further mitigate the risks associated with handling hydrazoic
acid, paving the way for its safer and more widespread application in organic synthesis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

